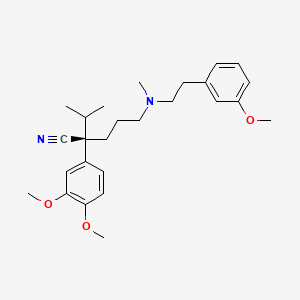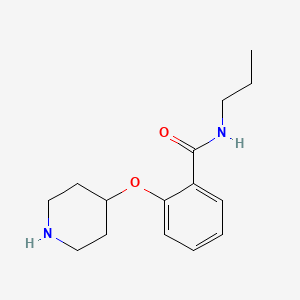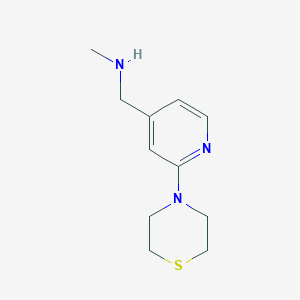
3',4'-ジメチル-2-ピロリジンメチルベンゾフェノン
概要
説明
3’,4’-Dimethyl-2-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C20H23NO and a molecular weight of 293.4 g/mol . It is characterized by the presence of a benzophenone core substituted with a pyrrolidinomethyl group and two methyl groups at the 3’ and 4’ positions . This compound is of interest in various fields due to its unique chemical structure and properties.
科学的研究の応用
3’,4’-Dimethyl-2-pyrrolidinomethyl benzophenone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.
Industry: It is utilized in the development of new materials, including polymers and coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dimethyl-2-pyrrolidinomethyl benzophenone typically involves the reaction of 3’,4’-dimethylbenzophenone with pyrrolidine in the presence of a suitable catalyst . The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrrolidinomethyl group.
Catalyst: Common catalysts include Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Solvent: Solvents like dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3’,4’-Dimethyl-2-pyrrolidinomethyl benzophenone may involve continuous flow reactors to ensure consistent product quality and yield . The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
化学反応の分析
Types of Reactions
3’,4’-Dimethyl-2-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzophenone moiety to a benzhydrol derivative.
Substitution: The methyl groups and pyrrolidinomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
作用機序
The mechanism of action of 3’,4’-Dimethyl-2-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The pyrrolidinomethyl group can interact with enzymes or receptors, modulating their activity. The benzophenone core may also participate in photochemical reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes .
類似化合物との比較
Similar Compounds
Benzophenone: A simpler analog without the pyrrolidinomethyl and methyl groups.
4-Methylbenzophenone: Contains a single methyl group at the 4-position.
2-Pyrrolidinomethyl benzophenone: Lacks the additional methyl groups at the 3’ and 4’ positions.
Uniqueness
3’,4’-Dimethyl-2-pyrrolidinomethyl benzophenone is unique due to the presence of both the pyrrolidinomethyl group and the two methyl groups at the 3’ and 4’ positions. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
(3,4-dimethylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-15-9-10-17(13-16(15)2)20(22)19-8-4-3-7-18(19)14-21-11-5-6-12-21/h3-4,7-10,13H,5-6,11-12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENUCQNPLAHLNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2CN3CCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643654 | |
| Record name | (3,4-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-65-7 | |
| Record name | (3,4-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Diazaspiro[3.5]nonane](/img/structure/B1613023.png)
![1-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1613024.png)
![3-Methylpyrido[2,3-b]pyrazine](/img/structure/B1613028.png)
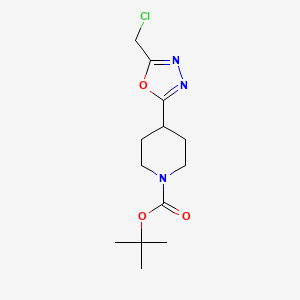
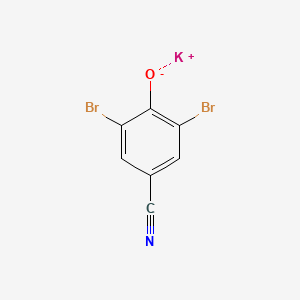
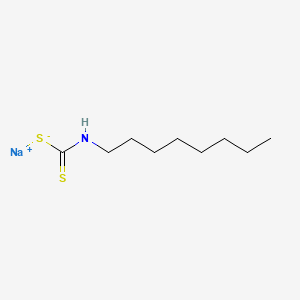
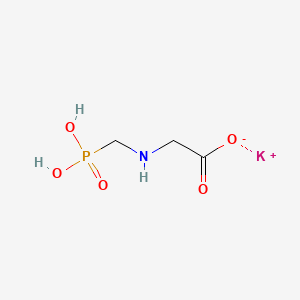
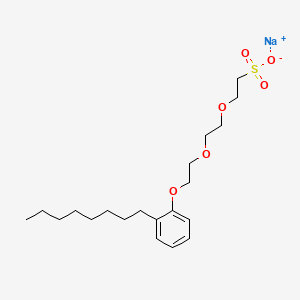
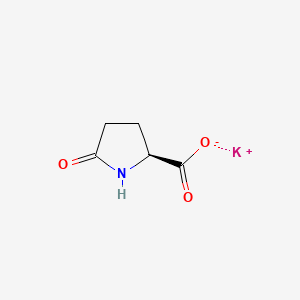
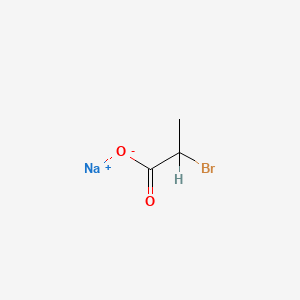
![Lithium 2-[(morpholin-4-yl)methyl]benzoate](/img/structure/B1613038.png)
